Product packaging for p-Cresol-d8(Cat. No.:CAS No. 190780-66-6)

p-Cresol-d8

Cat. No.: B069253
CAS No.: 190780-66-6
M. Wt: 116.19 g/mol
InChI Key: IWDCLRJOBJJRNH-IWRLGKISSA-N
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Description

p-Cresol-d8 is a high-purity, deuterium-labeled isotopologue of p-cresol (4-methylphenol) where all eight hydrogen atoms have been replaced by deuterium (D), resulting in a chemical formula of C7D8O. This compound serves as a critical internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise and accurate quantification of endogenous p-cresol in complex biological matrices. Its primary research value lies in metabolomics and toxicology studies, where it is used to investigate the metabolic pathways of aromatic compounds, assess exposure to environmental pollutants, and study the role of gut microbiota-derived p-cresol in disease states, such as chronic kidney disease and neurological disorders. The mechanism of action for its application is based on isotopic dilution; the nearly identical chemical properties of this compound and its protiated counterpart ensure co-elution in chromatographic separations, while its distinct mass shift allows for unambiguous detection and quantification by MS, thereby correcting for analyte loss during sample preparation and ionization suppression/enhancement effects. This high level of accuracy is essential for generating reliable data in biomarker discovery and pharmacokinetic studies. This compound is an indispensable tool for researchers requiring the highest level of precision in analytical method development and validation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B069253 p-Cresol-d8 CAS No. 190780-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-IWRLGKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190780-66-6
Record name 190780-66-6
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Methodological Advancements and Applications of P Cresol D8 in Analytical Chemistry

State-of-the-Art Chromatographic and Spectrometric Techniques for p-Cresol (B1678582) Quantification

Advanced analytical platforms, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), rely on p-Cresol-d8 for robust and reliable quantification of p-cresol. These techniques offer high sensitivity and selectivity, which are essential for detecting the compound in intricate biological and environmental matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become a important method for the analysis of p-cresol, especially in its unconjugated form, within biological fluids. The use of this compound as an internal standard is integral to achieving the high precision and accuracy required in clinical and research settings. researchgate.netbiorxiv.org

The quantification of unconjugated p-cresol in biological matrices such as plasma, feces, and brain tissue is a significant analytical challenge due to its low abundance and the complexity of the sample matrix. researchgate.netnih.gov LC-MS/MS methods have been developed to address this, consistently utilizing this compound as an internal standard to ensure accuracy. researchgate.netbiorxiv.org For instance, in the analysis of fecal samples, this compound is added to the supernatant before further processing to account for any variability during the extraction and analysis steps. biorxiv.orgnih.gov This approach has been successfully applied to determine p-cresol levels in studies investigating the gut-brain axis and in patient cohorts with conditions like chronic kidney disease. researchgate.netnih.gov A highly sensitive method was developed for quantifying p-cresol in urine, plasma, and brain, which is crucial for studying its role in neuropsychiatric disorders. nih.gov

Interactive Table 1: Application of this compound in LC-MS/MS for Unconjugated p-Cresol Quantification

Biological Matrix Internal Standard Concentration Key Findings Reference
Fecal Supernatant 1 ng/mL Enabled precise quantification in studies of gut microbiota and its metabolites. biorxiv.orgnih.gov
Plasma Not specified A validated method for determining unconjugated p-cresol with a low detection limit was developed. researchgate.netnih.gov
Urine, Plasma, Brain Not specified Achieved detection down to 100 pg/mL for urine, 20 pg/mL for plasma, and 0.04 pg/mg for brain tissue. nih.gov

To enhance the detection of low-abundance phenolic compounds like p-cresol, a derivatization step is often employed prior to LC-MS/MS analysis. researchgate.netresearchgate.net Dansyl chloride is a frequently used derivatizing agent that improves the ionization efficiency and, consequently, the signal intensity of p-cresol in the mass spectrometer. researchgate.netbiorxiv.orgresearchgate.net The derivatization reaction with dansyl chloride is carefully optimized, considering parameters such as pH, reaction time, and reagent concentration, to achieve maximum yield and sensitivity. researchgate.net Research has shown that dansylation significantly improves the signal intensity in the LC-MS/MS analysis of low-abundance phenolic compounds. researchgate.netbiorxiv.orgnih.gov More recently, other derivatization agents like 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMIS-Cl) have been shown to increase sensitivity up to 40-fold compared to dansyl chloride derivatization for p-cresol quantification. nih.gov

Interactive Table 2: Optimization of Dansyl Chloride Derivatization for p-Cresol Analysis

Parameter Optimal Condition Purpose Reference
pH 10 (carbonate-bicarbonate buffer) To facilitate the reaction between dansyl chloride and the phenolic hydroxyl group of p-cresol. researchgate.netbiorxiv.org
Reaction Time 3 minutes To ensure complete derivatization without degradation of the product. researchgate.net
Reagent Concentration 0.5 mg/mL (final concentration) To provide sufficient reagent for the derivatization of p-cresol in the sample. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another powerful technique for the determination of p-cresol, particularly for the analysis of total p-cresol, which includes both the free form and its conjugates after a hydrolysis step. This compound is the preferred internal standard in these methods to ensure accurate quantification.

GC-MS methods are well-suited for the comprehensive analysis of total p-cresol in a wide range of samples, including serum and environmental water samples. nih.govconcawe.eu In the analysis of serum from patients with kidney disease, a GC-MS method was used to measure total p-cresol concentrations after heat-acid denaturation of binding proteins and extraction. nih.gov this compound was used as the internal standard in this method. nih.gov Similarly, in environmental analysis, such as the study of petroleum substance biodegradation in seawater, this compound is spiked into water samples before extraction to account for analyte losses during sample processing. concawe.eu This approach has also been applied to the analysis of alkylphenols in cod tissues, where this compound was used as one of the deuterium-labeled internal standards. uib.nodphen1.com

GC-MS methods have been adapted for both high-throughput screening and the detection of trace levels of p-cresol. For instance, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry has been used to track the degradation of individual constituents, including p-cresol, in complex petroleum substances. concawe.eu This advanced technique provides enhanced separation and sensitivity. For trace-level detection in wastewater, methods like stir bar sorptive extraction followed by thermal desorption GC-MS/MS have been developed, allowing for the quantification of cresols at low concentrations. researchgate.net Furthermore, for the analysis of volatile organic compounds at trace concentrations in water samples, purge-and-trap GC/MS techniques are employed. epa.gov

Role of this compound as an Essential Internal Standard in Quantitative Assays

This compound is widely utilized as an internal standard in quantitative analysis, especially in methods involving mass spectrometry. musechem.comresearchgate.netresearchgate.net An internal standard is a known amount of a substance that is chemically similar to the analyte, added to the sample at the start of the analytical process. musechem.com Since this compound has a nearly identical chemical structure and physicochemical properties to the analyte p-cresol, it experiences similar effects during sample extraction, cleanup, derivatization, and analysis. musechem.commdpi.com Any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final quantified amount. musechem.com This is particularly crucial in complex biological samples where analyte recovery can be variable. researchgate.netnih.gov

Enhancement of Analytical Accuracy, Reproducibility, and Matrix Effect Compensation

The primary advantage of using this compound as an internal standard is the significant improvement in analytical accuracy and reproducibility. musechem.comnih.gov A major challenge in quantitative analysis, especially with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." mdpi.comresearchgate.net This phenomenon occurs when components of the sample matrix (e.g., salts, lipids, proteins in blood plasma) co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, either suppressing or enhancing the signal and leading to inaccurate results. mdpi.comresearchgate.net

Because this compound is structurally almost identical to p-cresol, it has the same retention time and is affected by the matrix in the same way. mdpi.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively canceled out. musechem.commdpi.com This compensation is critical for achieving reliable and reproducible results when analyzing p-cresol in complex matrices like plasma, urine, and brain tissue. nih.govresearchgate.net

A study on the determination of p-cresol in plasma for patients with chronic renal failure highlighted the necessity of this compound for accurate quantification via LC-MS/MS. researchgate.net Similarly, methods developed for analyzing alkylphenols in biological tissues like cod liver also rely on deuterated internal standards, such as this compound, to ensure accuracy despite high lipid content. dphen1.com

Development and Validation of Robust Calibration Curves and Quality Control Protocols

The use of this compound is fundamental to establishing robust calibration curves and effective quality control (QC) in analytical methods. musechem.comresearchgate.net A calibration curve is generated by analyzing a series of standards with known analyte concentrations. In methods using an internal standard, the curve plots the ratio of the analyte response to the internal standard response against the analyte concentration. researchgate.net This ratiometric approach corrects for variations in injection volume and instrument response, resulting in a more linear and stable calibration over time. researchgate.net

For quality control, QC samples at different concentrations are regularly analyzed alongside unknown samples to monitor the method's performance. musechem.com The accuracy and precision of these QC samples, determined using the internal standard-based calibration, provide confidence in the data generated for the unknown samples. musechem.com The consistent use of this compound ensures that the analytical system remains under control and that the results are reliable. musechem.commetsol.com

Integration of this compound in Emerging Isotopic Dilution Mass Spectrometry Platforms

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method, offering the highest metrological quality in analytical measurements. The integration of this compound is central to IDMS methods for quantifying p-cresol. In this technique, a known amount of this compound is added to a sample, creating an "isotope-diluted" mixture. The ratio of the naturally occurring p-cresol to the added this compound is then measured by a mass spectrometer.

This approach is less dependent on sample preparation efficiency and instrument stability compared to other methods. Advanced platforms like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with isotope dilution using this compound enable highly sensitive and specific quantification. researchgate.netdphen1.com For instance, a highly sensitive method for quantifying p-cresol in biological matrices at picogram levels was developed using chemical derivatization and LC-MS/MS with this compound as the internal standard. nih.gov These advanced methods are crucial for research into the role of p-cresol in various diseases and for environmental monitoring. nih.govisotope.com

Rigorous Validation and Quality Assurance Frameworks for Isotope-Labeled Analytical Procedures

To ensure that an analytical method is "fit for purpose," it must undergo rigorous validation. eurachem.org For procedures using isotope-labeled standards like this compound, validation frameworks established by organizations like the European Medicines Agency (EMA) and the U.S. Environmental Protection Agency (EPA) provide comprehensive guidelines. researchgate.netepa.gov

The validation process assesses several key parameters:

Accuracy : The closeness of the measured result to the true value.

Precision : The degree of scatter among a series of measurements.

Selectivity/Specificity : The ability to differentiate and quantify the analyte in the presence of other components.

Linearity and Range : The concentration range over which the method is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest analyte concentrations that can be reliably detected and quantified.

Recovery : The efficiency of the extraction procedure.

Matrix Effect : The influence of sample components on the analytical signal. mdpi.com

Stability : The chemical stability of the analyte in the matrix under specific storage and processing conditions. unimi.it

A comprehensive quality assurance (QA) program, including the routine analysis of quality control samples and participation in proficiency testing schemes, ensures the ongoing reliability of the analytical data. metsol.comeurachem.org Methodologies specifically designed for validating isotopic analyses in stable-isotope labeling experiments provide detailed workflows to evaluate the quality of isotopic data, ensuring biological interpretations are based on reliable measurements. researchgate.netacs.org

ParameterDescriptionImportance in Assays Using this compound
Accuracy Closeness of a measured value to a standard or known value.Enhanced by correcting for analyte loss and matrix effects.
Precision Closeness of two or more measurements to each other.Improved by normalizing against the internal standard, reducing variability.
Matrix Effect Interference from other components in the sample.Compensated for, as the internal standard is affected similarly to the analyte.
Linearity Proportionality of the signal to the analyte concentration.Achieved by plotting the ratio of analyte to internal standard response.

Mechanistic Elucidation of P Cresol Metabolism and Biotransformation Employing P Cresol D8

Microbial Biotransformation Pathways and Enzymatic Systems

The primary source of p-cresol (B1678582) in the body is the degradation of dietary tyrosine by the intestinal microbiota. mdpi.comnih.gov This biotransformation is carried out by a diverse range of bacterial species through distinct enzymatic pathways. nih.govbiorxiv.org

Intestinal Microbiota-Mediated Tyrosine Degradation Pathways to p-Cresol

The gut microbiota employs two main pathways for the production of p-cresol from tyrosine. nih.govbiorxiv.org

A direct, one-step pathway involves the enzyme tyrosine lyase, which is encoded by the ThiH gene in organisms like Escherichia coli. nih.govbiorxiv.orgnih.gov This enzyme catalyzes the cleavage of the Cα–Cβ bond of tyrosine, directly yielding p-cresol and dehydroglycine. nih.govresearchgate.net The ThiH enzyme is a radical S-adenosylmethionine (AdoMet) enzyme that utilizes a [4Fe-4S]+ cluster for its catalytic activity. nih.govresearchgate.net While this pathway is a recognized source of p-cresol, it is also a part of the thiamine (B1217682) biosynthesis pathway in E. coli. nih.govresearchgate.net

A more common, indirect pathway involves a multi-step enzymatic cascade. biorxiv.orgmdpi.com This route is prominent in bacteria such as Clostridioides difficile and Blautia hydrogenotrophica. biorxiv.org The initial step is catalyzed by aromatic amino transferases (e.g., TyrB) which convert tyrosine to 4-hydroxyphenylpyruvic acid. mdpi.comresearchgate.net This intermediate is then converted to p-hydroxyphenylacetic acid (p-HPA). mdpi.com The final and rate-limiting step is the decarboxylation of p-HPA to p-cresol, a reaction carried out by the HpdBCA decarboxylase enzyme complex. frontiersin.orglshtm.ac.uklshtm.ac.uknih.gov The hpdBCA operon encodes the subunits of this glycyl radical enzyme. frontiersin.orglshtm.ac.uknih.gov Studies have shown that the presence of exogenous p-HPA can induce the expression of the hpdBCA operon, leading to increased p-cresol production. frontiersin.orgnih.gov

Identification and Characterization of Commensal and Pathogenic Bacterial Strains as p-Cresol Producers

A significant number of bacterial strains within the human gut are capable of producing p-cresol. nih.gov These strains are phylogenetically diverse and belong to families such as Bifidobacteriaceae, Enterobacteriaceae, Coriobacteriaceae, Bacteroidaceae, and Clostridiaceae. nih.gov

Clostridioides difficile is a well-known pathogenic bacterium that produces high levels of p-cresol. frontiersin.orglshtm.ac.ukplos.org This production is considered a virulence factor, as p-cresol's antimicrobial properties can provide a competitive advantage over other gut commensals. frontiersin.orgplos.org Other identified p-cresol producers include Blautia hydrogenotrophica, Olsenella uli, and Romboutsia lituseburensis. frontiersin.orgresearchgate.net Additionally, various species within the genera Faecalibacterium, Eubacterium, Anaerostipes, Ruminococcus, and Bacteroides are also known to produce p-cresol. mdpi.comresearchgate.net

Table 1: Key Bacterial Genera Involved in p-Cresol Production

Bacterial Genus Known Role in p-Cresol Production
Clostridioides A major producer, particularly the pathogenic species C. difficile. frontiersin.orglshtm.ac.ukplos.org
Blautia Contains species like B. hydrogenotrophica known for p-cresol synthesis. biorxiv.orgfrontiersin.org
Escherichia Capable of direct p-cresol production via the ThiH enzyme. biorxiv.orgnih.gov
Bacteroides Includes species that contribute to the overall p-cresol pool. mdpi.com
Faecalibacterium Known to harbor enzymes for tyrosine degradation to p-cresol. mdpi.comresearchgate.net
Eubacterium Another genus contributing to intestinal p-cresol levels. mdpi.comresearchgate.net

Anaerobic and Aerobic Microbial Degradation Mechanisms of p-Cresol and Related Phenols

While many gut microbes produce p-cresol, others are capable of its degradation under both anaerobic and aerobic conditions. jmb.or.kroup.com

Under anaerobic conditions, such as those found in the gut and anoxic aquifers, p-cresol can be degraded by various bacteria, including denitrifying, sulfate-reducing, and iron-reducing species. oup.comnih.gov One pathway involves the oxidation of the methyl group of p-cresol to form p-hydroxybenzyl alcohol, which is then further oxidized to p-hydroxybenzaldehyde and subsequently to p-hydroxybenzoate. nih.govresearchgate.net This process has been observed in denitrifying bacteria where nitrate (B79036) serves as the electron acceptor. nih.gov Another anaerobic mechanism involves the addition of the methyl group to fumarate, forming 4-hydroxybenzylsuccinate, as seen in Desulfobacterium cetonicum. asm.org The gene bamA, which encodes a key enzyme in the benzoyl-CoA pathway for aromatic compound degradation, is often associated with the anaerobic breakdown of phenolics. ejbiotechnology.info

Under aerobic conditions, bacteria utilize different strategies. A common pathway involves the initial oxidation of p-cresol to 4-methylcatechol (B155104) by monooxygenases. jmb.or.kr The resulting intermediate is then funneled into the meta-cleavage pathway, ultimately breaking it down into intermediates of the TCA cycle. jmb.or.kr Another aerobic route involves the oxidation of the methyl group, similar to the initial steps in some anaerobic pathways, leading to p-hydroxybenzoate, which is then processed through a protocatechuate ortho-cleavage pathway, as identified in Pseudomonas alkylphenolia. jmb.or.kr Aerobic granular sludge in sequencing batch reactors has also proven effective in degrading high concentrations of p-cresol. researchgate.netnih.gov

Host-Mediated Conjugation and Detoxification Processes of p-Cresol in Mammalian Systems

Once produced by the gut microbiota, p-cresol is absorbed across the intestinal epithelium and enters the portal circulation. tandfonline.com The host body, primarily in the enterocytes and the liver, subjects p-cresol to extensive phase II detoxification reactions to facilitate its excretion. tandfonline.combiorxiv.orgnih.gov

The two main conjugation pathways are sulfation and glucuronidation. biorxiv.orgnih.gov

Sulfation: This is the predominant pathway for p-cresol detoxification, leading to the formation of p-cresol sulfate (B86663) (pCS) . tandfonline.combiocrates.com This reaction is catalyzed by sulfotransferase enzymes.

Glucuronidation: This pathway results in the formation of p-cresol glucuronide (pCG) . tandfonline.comnih.gov While typically a minor metabolite compared to pCS, the unbound, biologically active concentrations of pCG can be comparable to those of pCS. researchgate.netmdpi.com

These conjugation processes increase the water solubility of p-cresol, and the resulting conjugates, pCS and pCG, are then released into the systemic circulation. nih.gov In the bloodstream, they are largely bound to albumin. mdpi.combiocrates.com The unbound, free forms of these conjugates are then efficiently eliminated from the body via renal excretion in the urine. biocrates.comnih.gov Studies in HepaRG cells have indicated that glucuronidation is a significant detoxification step, and inhibiting this process can lead to increased cellular toxicity from p-cresol accumulation. nih.govualberta.ca

Sulfation Pathways and Contributing Sulfotransferases (e.g., SULT1A1 Isoforms)

Sulfation is a primary pathway for the detoxification of p-cresol. mdpi.com This process is catalyzed by sulfotransferase (SULT) enzymes, with SULT1A1 being the principal isoform responsible for the formation of p-cresol sulfate. researchgate.netnih.gov Studies using human recombinant SULT enzymes have shown that SULT1A1 is the primary catalyst for this reaction, while other isoforms like SULT1A3, SULT1B1, SULT1E1, and SULT2A1 play minor or negligible roles, especially at toxic concentrations of p-cresol. researchgate.netnih.gov

The polymorphic variant SULT1A1*2 has been shown to have reduced enzymatic activity compared to the wild type. nih.gov The sulfonation of p-cresol follows Michaelis-Menten kinetics in liver cytosols but exhibits substrate inhibition in kidney cytosols. nih.gov Mefenamic acid has been identified as a potent inhibitor of p-cresol sulfation, acting noncompetitively in liver cytosols and recombinant SULT1A1, and through a mixed inhibition mechanism in kidney cytosols. researchgate.netnih.gov

Glucuronidation Pathways and UDP-Glucuronosyltransferase (UGT) Isoenzymes (e.g., UGT1A1, UGT1A6, UGT1A9)

Glucuronidation represents another major metabolic route for p-cresol. mdpi.com This pathway is mediated by UDP-glucuronosyltransferase (UGT) enzymes. In human liver and kidney microsomes, UGT1A6 is the predominant enzyme responsible for the formation of p-cresol glucuronide, with UGT1A9 also contributing. researchgate.netbertin-bioreagent.comresearchgate.net While UGT1A1 is involved in the metabolism of various compounds, its role in p-cresol glucuronidation appears less prominent compared to UGT1A6 and UGT1A9. researchgate.netnih.govresearchgate.net The kinetics of p-cresol glucuronide formation are best described by the Hill equation in human liver microsomes and recombinant UGT1A6, while in kidney microsomes and recombinant UGT1A9, they follow a substrate inhibition model. researchgate.net There is significant variability in the relative contributions of UGT1A6 and UGT1A9 among individuals, with an observed inverse correlation between the contribution of UGT1A6 and the activity of UGT1A9. researchgate.net

Application of Deuterated p-Cresol for In Vivo and In Vitro Pharmacokinetic and Biotransformation Modeling

The application of deuterated p-cresol (p-cresol-d8) is crucial for in vivo and in vitro pharmacokinetic and biotransformation studies. The deuterium (B1214612) label allows researchers to distinguish between exogenously administered p-cresol and its metabolites from the endogenous pool, enabling more accurate kinetic analysis. researchgate.netresearchgate.netnih.gov This is particularly important in studies investigating the metabolic fate of p-cresol, as it is also produced by gut microbiota. frontiersin.org

In vivo studies in animal models, such as rats, have utilized deuterated internal standards for the quantitative analysis of p-cresol and its metabolites in various tissues and biological fluids. researchgate.netnih.gov These studies have helped to understand the distribution and elimination kinetics of p-cresol and its conjugates. researchgate.netnih.gov The use of stable isotope-labeled compounds like this compound is a well-established method in pharmacokinetic research to overcome challenges associated with background levels of the analyte. nih.govresearchgate.netnih.gov

Quantitative Reaction Kinetics and Enzyme Inhibition Studies

Determination of Intrinsic Kinetic Parameters (Vmax, Ks, Ki) for Biotransformation Enzymes

The characterization of enzyme kinetics is fundamental to understanding the metabolism of p-cresol. Key kinetic parameters such as the maximum reaction velocity (Vmax), the Michaelis constant (Ks or Km), and the inhibition constant (Ki) have been determined for the enzymes involved in p-cresol biotransformation. libretexts.orgwikipedia.orgbu.edu

For the sulfation of p-cresol by human recombinant SULT1A1, the kinetic parameters have been reported as Km = 0.19 ± 0.02 μM, Vmax = 789.5 ± 101.7 nmol/mg/min, and Ksi = 2458.0 ± 332.8 μM. researchgate.netnih.gov In human liver cytosols, the sulfonation of p-cresol follows Michaelis-Menten kinetics with a Km of 14.8 ± 3.4 μM and a Vmax of 1.5 ± 0.2 nmol/mg/min. nih.gov In kidney cytosols, substrate inhibition is observed with a Km of 0.29 ± 0.02 μM, a Vmax of 0.19 ± 0.05 nmol/mg/min, and a Ksi of 911.7 ± 278.4 μM. nih.gov

The glucuronidation of p-cresol by UGT1A6 in human liver microsomes has a lower affinity (Km = 67.3 ± 17.3 µM) and higher capacity (Vmax = 8.5 ± 0.7 nmol/mg/min) compared to SULT1A1-mediated sulfation. researchgate.net

Enzyme/SystemKinetic ModelKm (μM)Vmax (nmol/mg/min)Ki/Ksi (μM)
Recombinant SULT1A1Substrate Inhibition0.19 ± 0.02789.5 ± 101.72458.0 ± 332.8
Human Liver Cytosols (Sulfation)Michaelis-Menten14.8 ± 3.41.5 ± 0.2-
Human Kidney Cytosols (Sulfation)Substrate Inhibition0.29 ± 0.020.19 ± 0.05911.7 ± 278.4
Human Liver Microsomes (Glucuronidation by UGT1A6)Hill Equation67.3 ± 17.38.5 ± 0.7-

Mechanistic Characterization of Enzyme Inhibition by p-Cresol and its Metabolites (e.g., Interactions with UGT and CYP Enzymes)

p-Cresol and its metabolites can act as inhibitors of various drug-metabolizing enzymes. nih.govresearchgate.net p-Cresol has been shown to be a potent inhibitor of several cytochrome P450 (CYP) and UGT enzymes. nih.govresearchgate.net At a concentration of 100 μM, p-cresol can cause over 50% inhibition of CYP2E1, CYP3A4, UGT1A1, UGT1A9, and UGT2B7. researchgate.netnih.govresearchgate.net

The inhibition of UGT1A9 by p-cresol is particularly noteworthy, exhibiting an uncompetitive mechanism with unbound Ki values of 9.1 μM and 2.5 μM in the absence and presence of bovine serum albumin, respectively. nih.govresearchgate.netresearchgate.net For the inhibition of human liver microsomal CYP2E1, CYP3A4, and UGT1A1, the Ki values for p-cresol range from 43 to 89 μM. researchgate.netnih.govresearchgate.net Furthermore, p-cresol competitively inhibits the formation of mycophenolic acid glucuronide, a reaction primarily mediated by UGT1A9, with a Ki of 5.2 µM in pooled human liver microsomes. researchgate.netnih.govdntb.gov.ua In contrast, the inhibition of acyl-glucuronide formation of mycophenolic acid is noncompetitive, with a much higher Ki of 127.5 µM. researchgate.netnih.govdntb.gov.ua

In vitro studies have also indicated that p-cresol can inhibit BPA biotransformation in a non-competitive manner in liver S9 fractions and HepG2 cell lines. nih.gov However, in vivo studies in mice showed that p-cresol injection could enhance BPA metabolism, suggesting a more complex interaction involving the induction of biotransformation enzyme genes like Ugt1a1, Ugt2b1, or Sult1a1. nih.gov

EnzymeInhibitorMechanismKi (μM)
UGT1A9p-CresolUncompetitive9.1 (unbound, no BSA)
UGT1A9p-CresolUncompetitive2.5 (unbound, with BSA)
CYP2E1p-Cresol-43-89
CYP3A4p-Cresol-43-89
UGT1A1p-Cresol-43-89
UGT1A9 (MPA glucuronidation)p-CresolCompetitive5.2
(MPA acyl-glucuronidation)p-CresolNoncompetitive127.5

Biodegradation Kinetics in Bioreactor Systems with Immobilized Microbial Cells

The biodegradation of p-cresol has been extensively studied in various bioreactor systems, often utilizing immobilized microbial cells to enhance degradation efficiency and stability. mdpi.comresearchgate.nethibiscuspublisher.com Species of Pseudomonas are commonly employed for this purpose due to their metabolic versatility. mdpi.comresearchgate.netnih.gov

In batch experiments with Pseudomonas putida, the complete removal of p-cresol at initial concentrations of 50–500 mg/L was achieved within 48–56 hours. mdpi.com The degradation kinetics often follow models that account for substrate inhibition, such as the Haldane model. researchgate.netnih.gov For instance, the inhibition constant (Ki) for p-cresol with P. putida was found to be 243.56 mg/L, indicating a higher inhibitory effect compared to phenol. mdpi.com

Continuous-flow immobilized cell reactors have demonstrated high degradation efficiencies, with one study reporting 89.1% removal of p-cresol under stable conditions. mdpi.com The use of polyvinyl alcohol (PVA) gel as an immobilization matrix for Pseudomonas putida has been shown to be effective for treating wastewater containing p-cresol, with over 85% removal at concentrations up to 200 mg/L. researchgate.net The kinetic data from these systems are crucial for modeling and optimizing the continuous biodegradation process. researchgate.net

The biodegradation of p-cresol by the unicellular green alga Scenedesmus obliquus has also been investigated, revealing a two-step process where the methyl group is first cleaved, followed by the fission of the resulting phenol. plos.org

Microbial StrainBioreactor TypeInitial p-Cresol Conc. (mg/L)Removal Time/EfficiencyKinetic Model/Parameters
Pseudomonas putida ATCC 17484Batch50-50048-56 h (complete removal)Ki = 243.56 mg/L
Pseudomonas putida ATCC 17484Continuous Stirred-Tank (immobilized)-89.1% degradation efficiency-
Pseudomonas putida (immobilized in PVA)Continuousup to 200>85% removalMonod non-inhibitory model
Pseudomonas sp. strain ABatch--Haldane model
Scenedesmus obliquusBatch0.15 mM (ideal)100% biodegradabilityTwo-step process

Translational Research and Clinical Significance of P Cresol D8 in Biomedical Science

Interplay of p-Cresol (B1678582) with the Microbiota-Gut-Brain Axis in Neurological Health and Disease

The microbiota-gut-brain axis represents a complex, bidirectional communication network that links the gut and its resident microorganisms with the central nervous system. mdpi.comnih.gov Microbial metabolites are key players in this communication, and p-cresol, a product of bacterial fermentation of the amino acid tyrosine, has emerged as a significant modulator of this axis. mdpi.comyoutube.com Produced primarily by specific gut bacteria, such as those from the Clostridium genus, p-cresol can influence brain function and behavior. nih.govnih.gov Dysregulation of the gut microbiota, or dysbiosis, can lead to altered levels of p-cresol, which has been implicated in the pathophysiology of various neurological disorders. researchgate.netnih.gov The communication between the gut microbiota and the brain occurs through several pathways, including the immune system, the endocrine system (like the hypothalamic-pituitary-adrenal axis), and direct neural connections via the vagus nerve. nih.govyoutube.com p-Cresol and its metabolites can cross the blood-brain barrier, allowing them to directly impact brain activity and contribute to neuroinflammation. biocrates.commdpi.com

A growing body of research has identified a significant association between elevated levels of p-cresol and Autism Spectrum Disorder (ASD), a complex neurodevelopmental condition. mdpi.comnih.gov Numerous studies have consistently observed that children with ASD have significantly higher urinary concentrations of p-cresol and its primary metabolite, p-cresyl sulfate (B86663) (pCS), compared to neurotypical controls. mdpi.comfrontiersin.org A meta-analysis confirmed that urinary p-cresol is a potential marker for ASD. frontiersin.org

Some studies suggest this elevation is more pronounced in younger children. One study found significantly higher urinary p-cresol in children with ASD under the age of 8, while no significant difference was seen in children aged 8-18. mdpi.comfrontiersin.org Another study replicated these findings in a distinct group of French children, noting the increase was limited to those under 8 years old. unipa.it Across five different studies, the average p-cresol or pCS levels in individuals with ASD were 30% to 230% higher than in controls. mdpi.com These quantitative findings underscore a consistent link between p-cresol and ASD, suggesting it may serve as a biomarker for a subset of individuals with the disorder. mdpi.comresearchgate.net

Urinary p-Cresol Levels in Children with Autism Spectrum Disorder (ASD) vs. Typically Developing (TD) Controls
StudyAge GroupASD Group (µg/mL)TD/Control Group (µg/mL)Significance (p-value)
Altieri et al. (2011)< 8 years13470p = 0.005
Altieri et al. (2011)8-18 years111113Not Significant
Gabriele et al. (2014)Children98.8 ± 17.352.0 ± 7.8p < 0.05

Elevated p-cresol levels have been correlated not just with the diagnosis of ASD, but also with the severity of specific behavioral deficits. mdpi.com Studies have linked higher urinary p-cresol and p-cresyl sulfate with an increase in stereotypic and compulsive/repetitive behaviors in children with ASD. mdpi.comunipa.it Animal studies further strengthen this link; administration of p-cresol to mice has been shown to induce ASD-like behaviors, including social deficits and increased repetitive actions. researchgate.netnih.gov

Neurologically, p-cresol has been found to disrupt dopaminergic signaling, a key neurotransmitter system involved in reward, motivation, and social behavior. nih.govresearchgate.netresearchgate.net The compound is known to inhibit dopamine (B1211576) beta-hydroxylase, the enzyme that converts dopamine to norepinephrine. researchgate.netnih.gov This inhibition can lead to an accumulation of dopamine, potentially altering brain function. nih.gov Research in animal models has demonstrated that p-cresol administration leads to significantly activated dopamine turnover in brain regions critical for social and reward processing, such as the amygdala and striatum. nih.govresearchgate.netunimore.it Furthermore, p-cresol exposure has been shown to impair the excitability of dopaminergic neurons in the ventral tegmental area (VTA), a core component of the brain's social reward circuitry. nih.govresearchgate.net

To move beyond correlation and establish a causal link, researchers have utilized microbiota modulation techniques like Fecal Microbiota Transplantation (FMT). researchgate.net FMT involves transferring fecal matter from a healthy donor to a recipient to restore a healthy gut microbial community. nih.govjebms.org

In animal models, the behavioral deficits induced by p-cresol could be reversed by transplanting the microbiota from healthy mice. researchgate.netresearchgate.net Conversely, transplanting the microbiota from p-cresol-treated mice into healthy recipient mice was sufficient to induce social behavior deficits. researchgate.net These findings strongly suggest that the behavioral effects of p-cresol are mediated by its impact on the gut microbiota. researchgate.net In a clinical context, a study involving children with ASD who underwent microbiota transfer therapy showed that the treatment not only led to significant improvements in gastrointestinal and ASD symptoms but also significantly reduced p-cresol sulfate levels to that of neurotypical children. mdpi.com

The production of p-cresol is directly linked to the composition of the gut microbiota. youtube.com It is a product of the bacterial metabolism of tyrosine, primarily carried out by species within the Clostridium genus. biocrates.comresearchgate.netfrontiersin.org In disease states such as ASD and chronic kidney disease (CKD), alterations in the gut microbial community—or dysbiosis—can lead to an overgrowth of p-cresol-producing bacteria. mdpi.commdpi.com

In individuals with ASD, an increased abundance of Clostridium species has been noted, which corresponds with the higher levels of p-cresol found in their urine. nih.govnih.govjebms.org Similarly, in patients with CKD and those on peritoneal dialysis, the gut microbiota is significantly altered, with an enrichment of p-cresol-producing bacteria like Clostridium, Fusobacterium, and Eubacterium. mdpi.comfrontiersin.org This dysbiosis contributes to the increased production and subsequent accumulation of p-cresol and its conjugates in the body. mdpi.commetabolon.com The bacteriostatic properties of p-cresol itself may further alter the gut microbiome, creating a favorable environment for the bacteria that produce it, potentially perpetuating a cycle of dysbiosis and metabolite production. mdpi.combiocrates.com

Quantitative Associations of p-Cresol Levels with Neurodevelopmental Disorders (e.g., Autism Spectrum Disorder Phenotypes).

Role of p-Cresol in Renal Pathophysiology and Uremic Toxin Research

p-Cresol and its conjugated metabolites, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), are well-established uremic toxins. metabolon.commdpi.com Uremic toxins are compounds that accumulate in the body due to decreased renal function and contribute to the progression of chronic kidney disease (CKD) and its associated complications. nih.govkarger.com p-Cresol originates from the fermentation of tyrosine by gut bacteria. nih.govnih.gov After absorption, it undergoes sulfation and glucuronidation in the intestinal wall and liver. oup.commdpi.com In healthy individuals, these water-soluble conjugates are efficiently excreted by the kidneys. biocrates.comkarger.com However, in patients with CKD, their clearance is impaired, leading to their accumulation in the blood. mdpi.com Due to its strong binding to proteins like albumin, p-cresyl sulfate is not effectively removed by conventional dialysis, complicating the management of CKD. biocrates.commetabolon.com

In patients with CKD, there is a marked accumulation of p-cresol and its conjugates, primarily pCS, in the blood and organs. mdpi.comnih.gov The serum levels of these toxins increase as kidney function declines. biocrates.com This accumulation is not merely a marker of kidney dysfunction but an active contributor to the pathophysiology of the disease. mdpi.comnih.gov Elevated levels of pCS are associated with increased oxidative stress and inflammation, which can damage renal tubular cells, promote glomerular sclerosis, and lead to interstitial fibrosis, thereby accelerating the decline of renal function. biocrates.commdpi.comnih.gov

Distribution of p-Cresol Metabolites in Uremic Plasma
CompoundPercentage of TotalSignificance
p-Cresyl Sulphate (pCS)~95%Major circulating form, strongly protein-bound, difficult to remove via dialysis.
p-Cresyl Glucuronide (pCG)~4-5%Also accumulates in CKD and is associated with mortality.
Unconjugated p-Cresol<1%Typically undetectable or very low in serum.

Comprehensive Organ Distribution Studies of Endogenous p-Cresol in Healthy and Diseased Individuals

The systemic distribution of endogenous p-Cresol, a gut-derived uremic toxin, is significantly altered in diseased states, particularly in individuals with chronic kidney disease (CKD). In healthy individuals, p-Cresol is efficiently metabolized and excreted. However, in patients with renal dysfunction, such as those undergoing hemodialysis (HD), p-Cresol accumulates in various organs at concentrations manifold higher than in healthy counterparts. researchgate.netresearchgate.netnih.gov

Forensic autopsy studies have provided critical insights into the organ-specific accumulation of p-Cresol. In HD patients, p-Cresol concentrations were found to be markedly elevated not only in the blood but also in the kidneys, liver, and lungs. researchgate.netnih.gov Post-mortem analyses revealed that p-Cresol levels in the blood and kidneys of HD patients were over 30-fold higher, while levels in the liver and lungs were approximately 20-fold higher compared to non-HD controls. researchgate.netnih.gov

The distribution of p-Cresol's different forms—free, conjugated (as p-cresyl sulfate and p-cresyl glucuronide), and protein-bound conjugated—also varies among organs and between healthy and diseased states. In the blood of HD patients, the protein-bound conjugated form is predominant. nii.ac.jp However, in the liver, the free form of p-Cresol is the main component. nii.ac.jp The composition in the lungs and kidneys shows similarities, with a high percentage of the conjugated form. nii.ac.jp Animal studies in rats have also demonstrated that administered p-Cresol is absorbed and distributed to major tissues including the brain, kidney, liver, lung, muscle, and spleen. researchgate.netnih.gov

Organ Distribution of p-Cresol in Hemodialysis (HD) vs. Non-HD Individuals
Organ/FluidConcentration in HD Patients (µg/mL or µg/g)Fold Increase Compared to Non-HDPredominant Form in HD Patients
Blood11.92>30-foldProtein-bound Conjugated (63%)
Kidneys13.08>30-foldConjugated (66%)
Lungs9.99~20-foldSimilar to Kidneys
Liver4.82~20-foldFree p-Cresol (54%)
Urine (Total p-cresol/Cr, ng/mL)79.73~16-foldConjugated (57%)

Clinical Drug-Metabolite Interactions and Toxicological Implications (e.g., Mycophenolic Acid Glucuronidation Inhibition)

The accumulation of p-Cresol in patients with renal dysfunction has significant toxicological implications, including clinically relevant drug-metabolite interactions. A notable example is its interaction with Mycophenolic Acid (MPA), an immunosuppressant commonly used in kidney transplant recipients to prevent graft rejection. nih.govoup.com

The primary metabolic pathway for MPA is glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes, mainly UGT1A9. nih.govoup.com Research has demonstrated that p-Cresol is a potent competitive inhibitor of MPA glucuronidation. nih.govoup.com In vitro studies using human liver microsomes and recombinant enzymes have identified p-Cresol as a more potent inhibitor of this pathway compared to other uremic toxins. nih.govoup.com

This inhibition is clinically significant as it can lead to increased plasma exposure to MPA, potentially by as much as 1.8-fold. nih.gov Elevated MPA levels are associated with a narrow therapeutic range, and overexposure can result in severe adverse effects, including hematological toxicity. ualberta.ca The inhibitory concentrations of p-Cresol identified in these studies are physiologically attainable in kidney transplant patients, suggesting that fluctuations in p-Cresol levels may contribute to the significant variability in MPA exposure observed in clinical practice. ualberta.cascholaris.ca A prospective observational study in adult kidney transplant recipients further confirmed this interaction, finding a significant positive correlation between total MPA trough concentrations and plasma p-cresol sulfate concentrations. nih.gov These findings underscore the toxicological importance of the interaction between p-Cresol and MPA, warranting clinical investigation and consideration in patient management. nih.govoup.com

Advancements in Biomarker Development and Clinical Diagnostic Applications

Utility of p-Cresol-d8 in the Development and Validation of Robust Clinical Biomarker Assays

The development of reliable and accurate clinical biomarker assays is crucial for diagnosing and monitoring diseases. In the context of quantifying p-Cresol, the deuterated internal standard, this compound, plays a pivotal role in ensuring the robustness and accuracy of these assays. nih.govjst.go.jp

Mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the preferred techniques for the precise measurement of p-Cresol in biological matrices like blood and urine. nih.govnih.govirsst.qc.ca In these methods, an internal standard is essential to correct for variations in sample preparation and analytical analysis.

This compound serves as an ideal internal standard for p-Cresol quantification because it is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium (B1214612). This allows it to be distinguished from the endogenous p-Cresol by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. nih.govjst.go.jp It ensures high precision and accuracy by compensating for any loss of analyte during sample extraction and derivatization, as well as for variations in instrument response. nih.gov The validation of such biomarker assays is a critical process that ensures the reliability of the data for clinical decision-making. nih.govnih.govd-nb.info

Correlation of p-Cresol Biomarker Levels with Disease Progression and Therapeutic Efficacy

Elevated levels of p-Cresol and its conjugates have been identified as important biomarkers that correlate with the progression of certain diseases, most notably chronic kidney disease (CKD). As kidney function declines, the serum levels of p-cresyl sulfate and indoxyl sulfate, another uremic toxin, gradually increase, reaching a peak in patients with end-stage renal disease requiring hemodialysis. nih.gov This inverse relationship between p-Cresol levels and renal function highlights its potential as a biomarker for monitoring CKD progression. nih.govclinicaltrials.gov

High serum levels of free p-Cresol are not only indicative of advanced kidney disease but are also associated with poor clinical outcomes, including all-cause mortality and cardiovascular events. nih.govclinicaltrials.gov This makes p-Cresol a prognostic biomarker in the CKD population. clinicaltrials.gov The correlation of p-Cresol levels with inflammatory markers further supports its role in the pathophysiology of uremic toxicity. clinicaltrials.gov

While the correlation with disease progression is well-established, the use of p-Cresol as a direct marker of therapeutic efficacy is an area of ongoing investigation. Therapeutic strategies aimed at reducing the burden of uremic toxins, such as the use of oral adsorbents, have been proposed. Monitoring the levels of p-Cresol could potentially serve as a surrogate endpoint to assess the effectiveness of such interventions. For instance, a reduction in serum p-cresyl sulfate concentration following treatment could indicate a positive therapeutic response. nih.gov Further research is needed to fully establish the utility of p-Cresol levels in guiding and evaluating therapeutic interventions in CKD and other associated conditions.

Environmental Research, Degradation Pathways, and Bioremediation Strategies Involving P Cresol D8

Environmental Biotransformation and Microbial Degradation of p-Cresol (B1678582)

p-Cresol (4-methylphenol) is an aromatic organic compound that enters the environment from both natural and anthropogenic sources. It is a natural product of microbial metabolism and combustion, but it is also released in significant quantities from industrial activities such as coal gasification and the manufacturing of chemicals and dyes. Due to its toxicity, p-cresol is considered a priority pollutant. However, it is susceptible to microbial degradation, which is the primary mechanism for its removal from soil and water. Microorganisms have evolved diverse metabolic pathways to utilize p-cresol as a source of carbon and energy under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions.

Characterization of Anaerobic and Aerobic Degradation Pathways Under Varied Environmental Conditions

The microbial degradation of p-cresol proceeds through distinct enzymatic pathways depending on the presence or absence of oxygen and the specific microorganisms involved.

Anaerobic Degradation: Under anaerobic conditions, such as in sediments or certain wastewater treatment systems, the initial activation of the stable p-cresol molecule is a critical step. In sulfate-reducing environments, bacteria like Desulfobacterium cetonicum activate the methyl group of p-cresol by adding it to fumarate, forming 4-hydroxybenzylsuccinate. This intermediate is then further metabolized through a β-oxidation-like pathway to 4-hydroxybenzoyl-CoA, which is subsequently converted to benzoyl-CoA. Enrichment cultures have demonstrated the complete mineralization of p-cresol to CO2 under sulfate-reducing conditions oup.com.

Under denitrifying (nitrate-reducing) conditions, the degradation also initiates at the methyl group. The bacterium Thauera sp. can anaerobically dechlorinate p-chlorocresol to m-cresol, which is then further degraded. Other denitrifying bacteria oxidize the methyl group of p-cresol through a series of reactions involving p-hydroxybenzyl alcohol and p-hydroxybenzaldehyde as intermediates, ultimately yielding p-hydroxybenzoate nih.gov. This process requires nitrate (B79036) as the electron acceptor, which is reduced to nitrogen gas nih.gov.

Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of the aromatic ring. There are two primary aerobic pathways for p-cresol degradation:

Methyl Group Oxidation: Similar to the anaerobic pathway, some aerobic bacteria, such as certain Pseudomonas species, first oxidize the methyl group. The process, catalyzed by enzymes like p-cresol methylhydroxylase, converts p-cresol sequentially into p-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, and finally p-hydroxybenzoate. The p-hydroxybenzoate is then converted to protocatechuate, which enters central metabolic pathways after the aromatic ring is cleaved by dioxygenase enzymes nih.gov.

Ring Hydroxylation: An alternative route involves the direct hydroxylation of the aromatic ring to form 4-methylcatechol (B155104). This intermediate subsequently undergoes ring cleavage via the meta pathway, a common strategy for degrading methylated aromatic compounds.

Environmental factors such as salinity can influence degradation. While high salinity can exert osmotic stress on microbial cells and hinder bioremediation, studies have shown that immobilized cells can offer protection and maintain high degradation efficiency even in saline conditions mdpi.com. For instance, immobilized Pseudomonas putida cells with nano-Fe3O4 demonstrated optimal phenol degradation at a salinity of 1% mdpi.com.

Comparative Kinetic Studies of Cresol (B1669610) Isomer Biodegradation

The rate of biodegradation can vary significantly between the different isomers of cresol (o-cresol, m-cresol, and p-cresol) due to the position of the methyl group on the aromatic ring, which affects enzyme accessibility and substrate toxicity. Kinetic studies are crucial for understanding these differences and for designing effective bioremediation processes.

The Haldane kinetic model is often used to describe the degradation of toxic substrates like cresols, as it accounts for substrate inhibition at high concentrations. Studies using Pseudomonas putida have shown that the maximum specific growth rate (µmax) is higher on phenol compared to p-cresol, indicating faster degradation of phenol semanticscholar.orgmdpi.com. Furthermore, the inhibition constant (Ki) was found to be higher for phenol than for p-cresol, suggesting that P. putida has a greater resistance to phenol's toxicity semanticscholar.orgmdpi.com. One study reported that for Pseudomonas sp. CP4, the degradation rates of the three isomers were in the order of ortho- > para- > meta-cresol scielo.org.za.

Table 1: Comparative Bio-kinetic Parameters for Phenol and Cresol Isomers. This table displays key kinetic parameters from studies on the biodegradation of phenol and cresol isomers by different bacterial strains.

Influence of Co-occurring Pollutants on p-Cresol Bioremediation Efficiency

In industrial wastewater and contaminated sites, p-cresol rarely exists in isolation. It is often part of a complex mixture of other phenolic compounds, hydrocarbons, and inorganic substances. These co-occurring pollutants can significantly impact the efficiency of p-cresol bioremediation through various interactions.

The presence of multiple substrates can lead to competitive inhibition, where different compounds compete for the active sites of the same degradative enzymes. For example, the degradation of o-cresol by a Pseudomonas putida strain was found to be highly inhibited by the co-presence of p-cresol and m-cresol researchgate.net. Conversely, some compounds can have a positive or synergistic effect. In one study, low concentrations of phenol (100 mg/L) were found to promote the degradation of p-cresol by Chlorella vulgaris.

In denitrifying systems, the presence of other electron donors like sulfide can influence p-cresol removal. A marine-denitrifying consortium was able to simultaneously remove both p-cresol and sulfide, although high concentrations of sulfide (100 mg S²⁻ L⁻¹) led to a decrease in the removal efficiency of p-cresol. The production of bacteriostatic compounds like p-cresol by certain bacteria, such as Clostridium difficile, can also impact the surrounding microbial community, providing a competitive advantage by inhibiting the growth of other, potentially competing, bacteria nih.gov.

Innovative Bioremediation and Detoxification Strategies for Phenolic Contaminants

The challenges posed by the toxicity and persistence of phenolic contaminants like p-cresol in industrial wastewater have driven the development of advanced bioremediation technologies. These innovations aim to enhance the efficiency, stability, and robustness of biological treatment processes.

Design and Optimization of Immobilized Microbial Cell Bioreactors for Industrial Wastewater Treatment

One of the most effective strategies for treating wastewater containing high concentrations of toxic compounds is the use of immobilized microbial cells in bioreactors researchgate.net. In this technique, microorganisms with high degradation capabilities, such as Pseudomonas putida, are entrapped within or attached to a solid support matrix, like calcium alginate or polyvinyl alcohol mdpi.comsemanticscholar.orgresearchgate.net. This approach offers several advantages over conventional systems that use free-floating (suspended) cells mdpi.comresearchgate.net.

Enhanced Stability and Protection: Immobilization protects microbial cells from high concentrations of toxic substrates and sudden shock loads, which can be detrimental to free cells mdpi.commdpi.com.

High Cell Density: The technology allows for a much higher concentration of active biomass to be maintained within the bioreactor, leading to higher volumetric degradation rates.

No Cell Washout: Immobilization prevents the microorganisms from being washed out of the system, which is a common problem in continuous flow reactors, especially at high flow rates mdpi.com.

Different bioreactor configurations have been successfully employed, including fluidized-bed and packed-bed reactors nih.gov. In a continuous-flow reactor using P. putida immobilized in Ca-alginate beads, removal efficiencies of 97.6% for phenol and 89.1% for p-cresol were achieved under steady-state conditions semanticscholar.orgmdpi.com. The addition of additives like nano-Fe3O4 to the immobilization matrix has been shown to further enhance degradation performance mdpi.com.

Table 2: Performance of Immobilized Cell Bioreactors for Phenolic Wastewater Treatment. This table summarizes the performance of different bioreactor setups using immobilized microbial cells for the degradation of phenol and p-cresol.

Microbial Community Engineering for Enhanced Bioremediation of Aromatic Pollutants

While pure microbial cultures are valuable for studying degradation pathways, in natural and engineered environments, the breakdown of complex pollutants is often carried out by microbial consortia oup.com. Microbial community engineering, a bottom-up approach in synthetic biology, involves constructing specific microbial teams to perform complex tasks that a single species cannot accomplish efficiently mdpi.comnih.gov.

The advantages of using engineered consortia for degrading aromatic pollutants include:

Metabolic Division of Labor: Complex degradation pathways can be divided among different species. One species might perform the initial attack on the pollutant, while others degrade the resulting intermediates, preventing the accumulation of toxic byproducts oup.com.

Synergistic Interactions: Different members of the consortium can support each other. For example, some bacteria can produce biosurfactants that increase the bioavailability of pollutants for the degrading species frontiersin.org.

Increased Robustness: A diverse community is often more resilient to environmental fluctuations and the presence of co-contaminants than a single microbial strain researchgate.net.

Researchers are now moving towards constructing functional microbial consortia based on microorganisms isolated directly from contaminated sites, ensuring they are well-adapted to the environmental conditions oup.com. Techniques like stable isotope probing can help identify the key players in pollutant degradation in situ, allowing for the rational design of highly effective consortia for targeted bioremediation applications oup.com.

Atmospheric Chemistry and Photoreaction Studies of Aromatic Volatile Organic Compounds (VOCs)

Volatile organic compounds (VOCs) are significant components of the atmosphere, emitted from both natural and anthropogenic sources. researchgate.net Aromatic VOCs, including compounds like toluene (B28343) and its oxidation products such as cresols, play a crucial role in tropospheric chemistry. aminer.org Their photochemical oxidation, primarily initiated by hydroxyl (OH) radicals, contributes to the formation of secondary pollutants like ozone (O3) and secondary organic aerosols (SOA), which have considerable impacts on air quality and climate. researchgate.netcopernicus.orgnih.gov Understanding the complex reaction mechanisms and the formation yields of products from VOC degradation is essential for accurately modeling atmospheric processes. aminer.orgmdpi.com

The atmospheric oxidation of toluene is a key process that leads to the formation of cresol isomers (o-, m-, and p-cresol). copernicus.org This reaction is predominantly initiated by the hydroxyl radical (OH), which can either abstract a hydrogen atom from the methyl group to form benzaldehyde or add to the aromatic ring. acs.org The addition of OH to the ring creates methyl-hydroxy-cyclohexadienyl radicals (OTAs), which subsequently react with molecular oxygen (O2) to produce cresols and a hydroperoxyl radical (HO2). acs.orgwikipedia.org

The formation of cresols is a significant pathway in toluene's atmospheric degradation, and the relative yield of each isomer has been the subject of numerous chamber studies. These studies are critical as the cresol pathway can be a source of a significant fraction (approximately 20–40%) of toluene-derived secondary organic aerosol (SOA). copernicus.org Research conducted under NOx-free conditions has quantified the formation yields of the three cresol isomers, providing valuable data for atmospheric models. For instance, one study derived a formation yield for p-cresol of 2.4 ± 0.6 % from the photooxidation of toluene. nih.gov The yields for o-cresol and m-cresol were determined to be 8.0 ± 1.8 % and 0.4 ± 0.1 %, respectively, under the same conditions. nih.gov The measurement of these yields can be challenging, as cresols are prone to losses, which can be dependent on the specific measurement technique used. acs.org

Formation Yields of Cresol Isomers from Toluene Photooxidation

CompoundFormation Yield (%)PrecursorOxidantConditions
p-Cresol2.4 ± 0.6TolueneOH RadicalNOx-free, T= 298 ± 1 K
o-Cresol8.0 ± 1.8TolueneOH RadicalNOx-free, T= 298 ± 1 K
m-Cresol0.4 ± 0.1TolueneOH RadicalNOx-free, T= 298 ± 1 K

Deuterated analogs, such as p-cresol-d8, serve as powerful tools for elucidating the complex mechanisms of atmospheric photochemical reactions. The primary method through which they provide insight is the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes—in this case, replacing hydrogen with deuterium (B1214612). wikipedia.org

This rate change occurs because the heavier isotope, deuterium, forms a stronger chemical bond with a lower vibrational frequency compared to hydrogen. baranlab.org Consequently, more energy is required to break a bond to deuterium than to hydrogen. If the breaking of this specific bond is the slowest, rate-determining step of the reaction, substituting hydrogen with deuterium will significantly slow down the reaction rate. baranlab.org By measuring the reaction rates of both the normal (e.g., p-cresol) and the deuterated (e.g., this compound) compounds, scientists can determine whether the C-H (or O-H) bond is broken during the key step of the reaction mechanism. This information is invaluable for validating proposed reaction pathways in atmospheric models. wikipedia.orglibretexts.org

A practical application of this principle in atmospheric research involves using deuterated compounds to trace their fate in complex environments. For example, studies have utilized deuterated polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs to investigate their photodegradation on the surface of soot particles in environmental chambers. nih.gov By using deuterated versions, researchers can easily track the specific molecules of interest against a complex background of other organic compounds, allowing for a clear determination of their degradation pathways and rates. nih.gov This same principle is applied when using this compound to probe its atmospheric oxidation mechanisms, helping to distinguish between different potential reaction pathways, such as H-atom abstraction from the phenolic group versus OH addition to the aromatic ring.

Advanced Synthetic Methodologies and Isotopic Labeling of P Cresol D8 for Research Purposes

Deuterium (B1214612) Incorporation Techniques and Strategies for Site-Specific Labeling

The synthesis of p-Cresol-d8 (perdeuterated p-cresol) involves the exchange of all eight hydrogen atoms with deuterium. This can be achieved through various deuterium incorporation techniques. Furthermore, strategies for site-specific labeling allow for the synthesis of p-cresol (B1678582) isotopologues with deuterium at specific positions, such as on the aromatic ring or the methyl group, which are crucial for mechanistic studies.

General Deuteration of the Aromatic Ring:

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a common method for deuterating aromatic rings. The hydroxyl group of p-cresol is an ortho-, para-directing activator, making the protons at these positions susceptible to electrophilic substitution. Strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD) in the presence of a deuterium source like deuterium oxide (D₂O), can facilitate this exchange. The reaction typically requires elevated temperatures to overcome the activation energy for the exchange at the less reactive meta positions to achieve full deuteration of the ring.

Another effective method is metal-catalyzed H/D exchange. Heterogeneous catalysts like platinum on carbon (Pt/C) or nanostructured iron catalysts can facilitate the exchange of aromatic protons with deuterium from D₂O. researchgate.net These methods can be highly efficient and may offer milder reaction conditions compared to strong acid catalysis.

Site-Specific Labeling of the Methyl Group (p-Cresol-d3):

For the specific deuteration of the methyl group to yield 4-(methyl-d3)-phenol, a different synthetic approach is required. This is often achieved by employing a deuterated methylating agent in the final step of a synthetic sequence. For instance, a suitable precursor, such as a 4-hydroxybenzyl halide, can be reacted with a deuterated organometallic reagent like methyl-d3-magnesium iodide (CD₃MgI). Alternatively, starting with a precursor like 4-hydroxybenzoic acid, the carboxylic acid group can be reduced to a deuterated methyl group using a strong reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄).

Site-Specific Labeling of the Aromatic Ring (p-Cresol-d4):

To deuterate only the aromatic ring, direct H/D exchange under controlled conditions can be employed. By carefully selecting the catalyst and reaction time, it is possible to favor exchange on the aromatic ring over the methyl group. Acid-catalyzed methods are particularly suited for this, as the C-H bonds of the aromatic ring are more susceptible to electrophilic substitution than the sp³-hybridized C-H bonds of the methyl group under these conditions.

The following table summarizes common strategies for the synthesis of this compound and its isotopologues:

Table 1: Synthetic Strategies for Deuterium Labeling of p-Cresol

Target Compound Labeling Position General Method Key Reagents Typical Conditions
This compound Full Deuteration Acid-Catalyzed H/D Exchange D₂SO₄, D₂O High Temperature, Sealed Vessel
This compound Full Deuteration Metal-Catalyzed H/D Exchange Pt/C, D₂O Elevated Temperature and Pressure
p-Cresol-d3 Methyl Group Grignard Reaction 4-hydroxybenzyl halide, CD₃MgI Anhydrous ether solvent
p-Cresol-d3 Methyl Group Reduction 4-hydroxybenzoic acid, LiAlD₄ Anhydrous ether solvent
p-Cresol-d4 Aromatic Ring Acid-Catalyzed H/D Exchange D₂SO₄, D₂O Controlled Temperature and Time

Methodologies for Achieving High Isotopic Purity and Chemical Purity of this compound

Achieving high isotopic and chemical purity is critical for the application of this compound in research. Isotopic purity refers to the percentage of deuterium enrichment at the labeled positions, while chemical purity refers to the absence of other chemical compounds.

Isotopic Purity:

High isotopic purity (typically >98 atom % D) is achieved by using a large excess of the deuterium source (e.g., D₂O) and ensuring that the reaction goes to completion. For exchange reactions, multiple exchange cycles may be necessary to reach the desired level of deuteration. The isotopic purity of the final product is typically determined using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of proton signals. ²H NMR allows for the direct observation of the deuterium signals at the labeled positions.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the mass of the molecule, allowing for the calculation of the number of deuterium atoms incorporated and the isotopic distribution. nih.gov

Chemical Purity:

After the synthesis, the crude this compound must be purified to remove any unreacted starting materials, catalysts, and byproducts. Since the physical properties of p-cresol and its deuterated isotopologues are very similar, purification methods focus on separating it from other chemical entities. Common methods include:

Distillation: Fractional distillation can be effective for removing impurities with significantly different boiling points.

Crystallization: Melt crystallization is a powerful technique for purifying solid compounds like p-cresol, taking advantage of differences in melting points between the desired product and impurities. guidechem.com

Complex Formation: p-Cresol can form complexes with reagents like oxalic acid or urea. google.com These complexes can be selectively crystallized, purified, and then decomplexed to yield high-purity p-cresol. This method is particularly useful for separating isomers. google.com

The following table outlines the key aspects of achieving high purity for this compound:

Table 2: Purification and Purity Analysis of this compound

Purity Type Target Level Methodologies Analytical Techniques
Isotopic Purity >98 atom % D Large excess of deuterating agent, Multiple exchange cycles NMR Spectroscopy (¹H, ²H), Mass Spectrometry
Chemical Purity >98% Distillation, Melt Crystallization, Complex Formation/Decomplexation Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)

Scalable Synthetic Routes for Research and Industrial Applications

The demand for deuterated compounds in research and pharmaceutical development necessitates synthetic routes that are scalable from the laboratory bench to industrial production.

For this compound, the scalability of a synthetic route depends on several factors, including the cost and availability of reagents, the efficiency of the reaction, and the ease of product purification.

Metal-Catalyzed H/D Exchange: Methods employing heterogeneous catalysts, such as a nanostructured iron catalyst, are particularly promising for large-scale synthesis. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, making the process more cost-effective and environmentally friendly. Continuous-flow reactor systems packed with a heterogeneous catalyst can also be employed for scalable and efficient production.

Acid-Catalyzed H/D Exchange: While effective, the use of strong, corrosive acids at high temperatures can pose challenges for large-scale industrial reactors. However, for moderate research-scale quantities, this remains a viable option.

Multi-step Synthesis from Deuterated Precursors: Building the molecule from smaller deuterated fragments can provide high isotopic purity but may be less cost-effective for large-scale production due to the complexity and number of steps involved.

The industrial synthesis of non-deuterated p-cresol often involves the sulfonation of toluene (B28343) followed by alkali fusion. dntb.gov.uagoogle.com A scalable route to this compound could potentially adapt this process by using deuterated toluene (toluene-d8) and deuterated sulfuric acid. However, the cost of these deuterated starting materials would be a significant consideration.

Table 3: Comparison of Scalability for this compound Synthesis

Synthetic Route Advantages for Scalability Challenges for Scalability
Metal-Catalyzed H/D Exchange Catalyst reusability, Milder conditions, Potential for continuous flow Catalyst cost and lifetime
Acid-Catalyzed H/D Exchange Relatively simple procedure Corrosive reagents, High temperatures and pressures

Future Research Trajectories and Interdisciplinary Perspectives for P Cresol D8 Investigations

Development of Next-Generation Analytical Platforms for Enhanced Sensitivity and Specificity

The accurate quantification of p-cresol (B1678582) in complex biological and environmental matrices is paramount for understanding its impact. p-Cresol-d8 is essential as an internal standard in isotope dilution mass spectrometry, a gold-standard quantification technique. Future research will focus on developing next-generation analytical platforms that push the boundaries of sensitivity and specificity.

Current methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are widely used for p-cresol analysis. nih.govnih.govosha.gov However, the drive for more rapid, field-deployable, and ultra-sensitive detection methods continues. Emerging platforms may integrate advanced separation techniques, such as ultra-high-performance liquid chromatography (UPLC) and capillary electrophoresis, with high-resolution mass spectrometry. researchgate.netnih.gov These next-generation platforms will aim for reduced offline testing, a greater focus on real-time monitoring, and the ability to perform multi-attribute monitoring, analyzing p-cresol alongside a suite of other relevant metabolites simultaneously. nih.gov The development of novel derivatization strategies, which can enhance the ionization efficiency and chromatographic behavior of p-cresol, is another key area of investigation. nih.gov The use of this compound will be integral to the validation and application of these advanced methods, ensuring analytical rigor and accuracy. researchgate.net

Table 1: Comparison of Analytical Techniques for p-Cresol Quantification
TechniqueTypical Sample MatrixCommon Detection MethodKey AdvantageFuture Direction
Gas Chromatography (GC)Urine, Environmental SamplesMass Spectrometry (MS), Flame Ionization Detector (FID)Excellent resolution of cresol (B1669610) isomers. nih.govosha.govCoupling with high-resolution MS for enhanced specificity.
High-Performance Liquid Chromatography (HPLC)Plasma, Urine, Brain TissueTandem Mass Spectrometry (MS/MS), Fluorescence (FL), UVHigh sensitivity and applicability to biological fluids. nih.govsigmaaldrich.comDevelopment of UPLC methods for faster analysis. researchgate.net
Capillary Electrophoresis (CE)Plasma, UrineUV DetectionLow sample and reagent consumption. researchgate.netIntegration with MS for improved sensitivity.
SpectrofluorimetryAir, PlasmaFluorescence DetectionSimple, fast, and inexpensive for specific applications. nih.govsigmaaldrich.comDevelopment of portable point-of-care devices. nih.gov

Discovery and Characterization of Novel Metabolic Pathways and Their Regulatory Networks

p-Cresol is a product of the gut microbial metabolism of dietary amino acids, primarily tyrosine and phenylalanine. hmdb.cabiorxiv.org In the human body, it undergoes detoxification through two primary phase II metabolic pathways in the liver and intestinal wall: sulfation and glucuronidation, leading to the formation of p-cresyl sulfate (B86663) (p-CS) and p-cresyl glucuronide (p-CG), respectively. biorxiv.orgfrontiersin.orgnih.gov

The use of this compound as a metabolic tracer offers a powerful tool to discover and characterize novel or less-understood metabolic pathways. By administering this compound and tracking its labeled metabolites, researchers can elucidate the dynamics of its absorption, distribution, metabolism, and excretion (ADME) with high precision. This approach can help identify new enzymatic players in its metabolism or alternative conjugation pathways that may become significant under specific physiological or pathological conditions, such as advanced kidney disease where a shift from sulfation to glucuronidation has been observed. nih.gov Furthermore, this compound can be used to investigate the regulatory networks governing these pathways, including the influence of genetic polymorphisms, drug interactions, or disease states on the activity of sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). biorxiv.org

Table 2: Metabolic Pathways of p-Cresol
PathwayPrimary LocationKey Metabolite(s)Primary EnzymesRole of this compound in Research
Microbial ProductionColonp-CresolBacterial enzymes (e.g., from Clostridium species) researchgate.netQuantifying microbial production rates.
SulfationLiver, Intestinal Wallp-Cresyl Sulfate (p-CS)Sulfotransferases (SULTs) biorxiv.orgTracing flux through the sulfation pathway. nih.gov
GlucuronidationLiver, Intestinal Wallp-Cresyl Glucuronide (p-CG)UDP-glucuronosyltransferases (UGTs) biorxiv.orgInvestigating the dynamics of glucuronide formation and clearance. nih.govnih.gov

Translational Research Aimed at Therapeutic Interventions and Precision Medicine Approaches Targeting p-Cresol Dysregulation

Elevated levels of p-cresol and its conjugates are associated with several pathological conditions, most notably chronic kidney disease (CKD), where they are classified as uremic toxins. researchgate.netmdpi.com Emerging evidence also links p-cresol dysregulation to autism spectrum disorder (ASD), Parkinson's disease, and cardiovascular issues. mdpi.comnih.govresearchgate.net This has spurred translational research aimed at developing therapeutic interventions to mitigate its harmful effects.

Future research will focus on strategies to reduce the production or enhance the clearance of p-cresol. This includes modulating the gut microbiota through prebiotics or targeted therapies to inhibit p-cresol-producing bacteria. nih.gov this compound can be employed in clinical studies to precisely measure the impact of such interventions on the host's p-cresol load.

Table 3: p-Cresol Dysregulation in Health and Potential Therapeutic Avenues
Associated ConditionObserved Effect of p-CresolPotential Therapeutic StrategyRole of this compound
Chronic Kidney Disease (CKD)Acts as a uremic toxin, contributing to cardiovascular complications. researchgate.netnih.govGut microbiota modulation, targeted toxin clearance. researchgate.netAssessing the efficacy of therapies aimed at lowering p-cresol levels.
Autism Spectrum Disorder (ASD)Elevated levels observed; potential role as a neurotoxin. mdpi.comnih.govMicrobiota transplant therapy. mdpi.comQuantifying changes in p-cresol metabolism post-intervention.
Parkinson's DiseaseAssociated with disease severity and gut dysbiosis. researchgate.netInvestigating gut-brain axis interventions.Use as a biomarker to monitor therapeutic response.

Advanced Environmental Monitoring, Risk Assessment, and Sustainable Bioremediation Technologies

p-Cresol is an environmental contaminant originating from both natural sources, like the decomposition of organic matter, and anthropogenic activities, such as industrial effluent, vehicle exhaust, and agricultural runoff. cdc.govwho.intanalytice.com Its presence in soil and groundwater poses a risk to ecosystems and human health. analytice.commdpi.com

This compound is an invaluable tool for environmental science, serving as a robust internal or surrogate standard for the accurate quantification of p-cresol in complex environmental matrices like water and soil. isotope.comisotope.com This allows for more reliable environmental monitoring and risk assessment.

Future research will focus on developing and optimizing sustainable bioremediation technologies to remove cresols from contaminated sites. This involves harnessing the metabolic capabilities of microorganisms, such as Pseudomonas species, that can degrade these compounds. cdc.govqu.edu.qa Laboratory and field studies utilizing this compound as a tracer can precisely track the degradation pathways and efficiency of these bioremediation strategies under various conditions (e.g., aerobic vs. anaerobic), helping to optimize their application for environmental cleanup. nih.govnih.gov

Table 4: Environmental Sources and Bioremediation of p-Cresol
Source of ContaminationEnvironmental CompartmentBioremediation ApproachRelevant Microorganisms
Industrial/Domestic Effluent mdpi.comGroundwater, Surface WaterActivated Sludge, Bioreactors researchgate.netPseudomonas putida qu.edu.qa
Coal Tar, Petroleum Refining who.intSoil, AquifersAnaerobic Biodegradation nih.govnih.govSulfate-reducing bacteria nih.gov
Agricultural RunoffSoil, WaterNatural Attenuation, BioaugmentationSoil microbial communities

Integration of this compound in Multi-Omics Research Paradigms (e.g., Metagenomics, Metatranscriptomics, Metabolomics)

To fully unravel the complex role of p-cresol in health and disease, a systems-level, multi-omics approach is necessary. This compound is a key enabling tool for the metabolomics component of such research.

Metabolomics: As a stable isotope-labeled internal standard, this compound is crucial for accurate and precise quantification in targeted metabolomics studies, allowing researchers to determine the absolute concentrations of p-cresol and its metabolites in various biological samples. nih.gov

Metagenomics: By combining metabolomic data with metagenomic sequencing of the gut microbiome, researchers can identify the specific microbial species and genes responsible for p-cresol production. This can reveal correlations between the abundance of certain bacteria (e.g., Clostridium species) and the levels of p-cresol in the host. researchgate.net

Metatranscriptomics: This approach analyzes the gene expression of the microbial community. Integrating metatranscriptomic data can provide insights into which metabolic pathways for p-cresol production are active under different conditions.

By integrating these 'omics' datasets, researchers can build comprehensive models of the host-microbiome interactions that govern p-cresol metabolism. This holistic view is essential for understanding how diet, genetics, and environmental factors collectively influence p-cresol levels and their subsequent impact on human health, paving the way for highly targeted interventions.

Table 5: Role of this compound in a Multi-Omics Framework
'Omics' FieldResearch QuestionContribution of this compound
MetabolomicsWhat are the precise concentrations of p-cresol and its conjugates in a biological system?Serves as an essential internal standard for accurate quantification. nih.gov
MetagenomicsWhich gut microbes are responsible for producing p-cresol?Provides quantitative phenotype data (p-cresol levels) to correlate with microbial gene presence.
MetatranscriptomicsWhich microbial genes related to p-cresol production are actively being expressed?Helps link active microbial gene expression to the actual metabolic output of p-cresol.
Integrated Multi-OmicsHow does the interplay between host genetics, microbial gene function, and diet regulate p-cresol levels and impact health?Provides the key quantitative metabolic data point for integration into systems biology models.

Q & A

Q. Q1. What are the key considerations for synthesizing p-Cresol-d8 with high isotopic purity in laboratory settings?

To ensure high isotopic purity (≥98 atom% D), researchers should employ controlled deuteration methods, such as acid-catalyzed exchange reactions using D2O or deuterated solvents. Critical parameters include reaction temperature (optimized between 80–120°C), catalyst selection (e.g., PtO2 for selective deuteration), and post-synthesis purification via vacuum distillation or HPLC. Confirmation of deuteration efficiency requires nuclear magnetic resonance (NMR) spectroscopy, specifically <sup>2</sup>H NMR or <sup>13</sup>C NMR, to verify the absence of residual protiated impurities .

Q. Q2. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should assess thermal, photolytic, and pH-dependent degradation. For example:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition thresholds.
  • Photostability : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor degradation via GC-MS or HPLC-DAD.
  • pH effects : Test solubility and stability in buffers (pH 2–12) over 24–72 hours, quantifying deuterium retention using isotope ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. Q3. How do conflicting data on this compound’s metabolic pathways in microbial systems arise, and how can they be resolved?

Discrepancies often stem from species-specific enzymatic activity. For instance, Pseudomonas species metabolize p-Cresol-d8 via divergent pathways: non-fluorescent strains oxidize protocatechuate intermediates, while fluorescent strains utilize 4-methylcatechol pathways, yielding propionaldehyde and pyruvate . To resolve contradictions:

Comparative genomics : Identify orthologous genes (e.g., pca operon) across microbial strains.

Isotope tracing : Use <sup>13</sup>C-labeled p-Cresol-d8 to track carbon flux in metabolic assays.

Enzyme kinetics : Measure substrate specificity of ring-fission dioxygenases using stopped-flow spectroscopy .

Q. Q4. What methodological strategies address the confounding effects of protein binding when quantifying free this compound in biological matrices?

The free fraction of p-Cresol-d8 is influenced by albumin concentration and pH. To mitigate artifacts:

  • Equilibrium dialysis : Separate protein-bound and free fractions under physiological pH (7.4) and temperature (37°C).

  • Correction factors : Apply the following formula to adjust for hypoalbuminemia:

    Free [p-Cresol-d8]=Total [p-Cresol-d8]×(1[Albumin]Kd+[Albumin])\text{Free [p-Cresol-d}_8\text{]} = \text{Total [p-Cresol-d}_8\text{]} \times \left(1 - \frac{[\text{Albumin}]}{K_d + [\text{Albumin}]}\right)

    where KdK_d = dissociation constant (experimentally derived via isothermal titration calorimetry) .

Q. Q. Q5. How can researchers design experiments to distinguish isotopic effects of p-Cresol-d8 from matrix interference in mass spectrometry?

  • Internal standardization : Use a structurally analogous internal standard (e.g., p-Cresol-<sup>13</sup>C6) to correct for ion suppression/enhancement.

  • High-resolution MS : Employ Q-TOF or Orbitrap systems (resolving power >30,000) to separate isotopic clusters from background noise.

  • Deuterium loss quantification : Calculate %D retention using:

    %D=(1Observed [M+H]+Theoretical [M+H]+)×100\%D = \left(1 - \frac{\text{Observed [M+H]}^+}{\text{Theoretical [M+H]}^+}\right) \times 100

    Validate with NIST reference spectra .

Data Analysis and Contradiction Resolution

Q. Q. Q6. What statistical approaches reconcile discrepancies in p-Cresol-d8 toxicity assays across in vitro and in vivo models?

  • Meta-analysis : Aggregate data from multiple studies (e.g., EC50 values) using random-effects models to account for inter-study heterogeneity.
  • Multivariate regression : Identify confounding variables (e.g., albumin concentration, cell type) and adjust toxicity thresholds accordingly.
  • Benchmark dose (BMD) modeling : Derive toxicity thresholds that account for non-linear dose-response relationships observed in in vivo studies .

Q. Q. Q7. How can researchers optimize chromatographic separation of p-Cresol-d8 from endogenous isomers in complex biological samples?

  • Column selection : Use a phenyl-hexyl stationary phase for enhanced π-π interactions with aromatic analytes.
  • Mobile phase optimization : Adjust pH (2.5–3.5 with formic acid) and gradient elution (5–95% acetonitrile over 15 min) to resolve o-cresol, m-cresol, and p-cresol-d8.
  • MRM transitions : For LC-MS/MS, select precursor → product ions with minimal cross-talk (e.g., p-Cresol-d8: m/z 116 → 97; o-Cresol: m/z 108 → 77) .

Advanced Methodological Challenges

Q. Q. Q8. What strategies mitigate deuterium/hydrogen exchange during long-term storage of p-Cresol-d8?

  • Storage conditions : Use amber vials under inert gas (Ar/N2) at –20°C to minimize photolytic and oxidative exchange.
  • Stabilizers : Add radical scavengers (e.g., 0.1% BHT) to inhibit H/D exchange at phenolic –OD groups.
  • Periodic validation : Monitor deuterium content annually via <sup>1</sup>H NMR (absence of –OH signal at δ 4.8–5.2 ppm) .

Q. Q9. How do researchers account for kinetic isotope effects (KIEs) in enzymatic studies using this compound?

KIEs arise from altered bond vibrational frequencies in C–D vs. C–H bonds. To quantify:

Competitive KIE assays : Mix p-Cresol-d8 and protiated p-cresol in a 1:1 ratio; measure kHk_{\text{H}}/kDk_{\text{D}} via GC-MS.

Computational modeling : Use density functional theory (DFT) to simulate transition states and predict KIE magnitudes (e.g., Dk^{D}k = 2–5 for hydroxylation reactions) .

Cross-Disciplinary Applications

Q. Q. Q10. What protocols ensure reproducibility when using p-Cresol-d8 as an internal standard in metabolomics workflows?

  • Pre-analytical normalization : Spike p-Cresol-d8 at a fixed concentration (e.g., 10 µM) in all samples prior to extraction.
  • Batch correction : Include QC samples in each MS run to adjust for drift in ionization efficiency.
  • Data normalization : Apply probabilistic quotient normalization (PQN) to correct for matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.